Monuron

Übersicht

Beschreibung

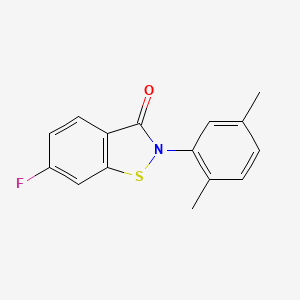

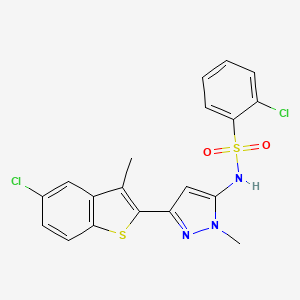

Monuron, auch bekannt als 3-(4-Chlorphenyl)-1,1-dimethylharnstoff, ist ein Phenylharnstoff-Herbizid, das weit verbreitet zur Bekämpfung einer Vielzahl von einjährigen und mehrjährigen breitblättrigen Unkräutern und Gräsern eingesetzt wurde. Es ist eine synthetische Verbindung, die zur Klasse der substituierten Harnstoffe gehört. This compound wurde Anfang der 1950er Jahre eingeführt und in verschiedenen landwirtschaftlichen und nicht-landwirtschaftlichen Umgebungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Monuron wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: this compound wird als Modellverbindung für die Untersuchung des Verhaltens von Phenylharnstoffherbiziden in der Umwelt verwendet. Es wird auch in Studien zur Abbauregulierung und Sanierung von Herbiziden eingesetzt.

Biologie: this compound wurde verwendet, um die Auswirkungen von Herbiziden auf die Pflanzenphysiologie und Biochemie zu untersuchen. Es wird auch in der Forschung zu den Mechanismen der Herbizidresistenz in Pflanzen eingesetzt.

Medizin: Obwohl es in der Medizin nicht weit verbreitet ist, wurde this compound auf seine möglichen toxikologischen Auswirkungen auf die menschliche Gesundheit untersucht.

Industrie: This compound wurde in der Formulierung verschiedener herbizider Produkte für landwirtschaftliche und nicht-landwirtschaftliche Anwendungen eingesetzt

Wirkmechanismus

This compound übt seine herbiziden Wirkungen aus, indem es die Photosynthese in Pflanzen hemmt. Es zielt speziell auf den Photosystem-II-Komplex in den Chloroplasten ab und blockiert die Elektronentransportkette, wodurch die Synthese von ATP und NADPH verhindert wird. Dies führt zur Störung essentieller Stoffwechselprozesse und führt letztendlich zum Tod der Pflanze .

Wirkmechanismus

Target of Action

Monuron, a phenylurea herbicide, primarily targets the photosystem II in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it is responsible for the photolysis of water and the transfer of electrons that lead to the creation of ATP and NADPH .

Mode of Action

This compound acts as a photosystem II inhibitor . By binding to the D1 protein in photosystem II, it blocks the electron flow from water to plastoquinone, disrupting the conversion of light energy into chemical energy . This inhibition prevents the synthesis of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis, leading to the cessation of plant growth and eventually plant death .

Biochemical Pathways

The inhibition of photosystem II by this compound impacts several biochemical pathways. It disrupts the Calvin cycle , which relies on the ATP and NADPH produced in the light-dependent reactions to convert carbon dioxide into glucose . Additionally, this compound affects nitrogen fixation in cyanobacteria, impacting the functioning of the nitrogenase enzyme and the glutamine synthetase enzyme . These enzymes are crucial for the conversion of atmospheric nitrogen into ammonia, a form that can be used by plants .

Pharmacokinetics

It is also persistent in soil and has a high potential to leach into groundwater . These properties suggest that this compound can be readily absorbed and distributed in the environment, but its metabolism and excretion would depend on various biotic and abiotic factors .

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis, leading to the cessation of plant growth and eventually plant death . In cyanobacteria, this compound exposure leads to alterations in carbon and nitrogen fixation, affecting the production of proteins and carbohydrates . In higher doses, this compound can cause undesirable changes in the morphology and ultrastructure of organisms .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its persistence in soil and high potential to leach into groundwater make it a long-lasting herbicide . These properties also raise concerns about its impact on non-target organisms and potential for bioaccumulation . The actual impact of this compound in the environment would depend on factors such as soil type, rainfall, temperature, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

Monuron interacts with several key enzymes and proteins involved in photosynthesis and nitrogen fixation. These include the D1 protein, which hosts the PSII complex, RuBisCO, which is crucial for CO2 fixation, and nitrogenase, which reduces atmospheric nitrogen to ammonia . This compound also interacts with glutamine synthetase (GS), an enzyme that assimilates ammonia .

Cellular Effects

This compound’s effects on cells are primarily observed in its impact on photosynthetic pigments and the functioning of PSII, RuBisCO, nitrogenase, and GS . It influences cell function by interrupting new protein synthesis and breaking down existing enzyme molecules when exposed to higher concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the aforementioned biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, low dose this compound treatment (20 ppm) enhances the expression of various parameters of CO2 and N2 fixation, indicating a hormetic effect in the exposed organism . Higher doses (40-100 ppm) immediately show visible toxicity .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, research on similar herbicides could provide insights. For instance, the degradation of the analogue herbicide diuron has been studied .

Metabolic Pathways

This compound is involved in the metabolic pathways of photosynthesis and nitrogen fixation, interacting with key enzymes such as RuBisCO and nitrogenase .

Vorbereitungsmethoden

Monuron wird durch Reaktion von 4-Chloroanilin mit Dimethylcarbonat in Gegenwart einer Base wie Natriumhydroxid synthetisiert. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann zu this compound weiterreagiert. Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, ist aber für die großtechnische Produktion optimiert .

Analyse Chemischer Reaktionen

Monuron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden. Häufige Oxidationsmittel sind Ozon und Wasserstoffperoxid.

Reduktion: Reduktion von this compound kann zur Bildung von Aminen und anderen reduzierten Produkten führen.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Chloratom am aromatischen Ring.

Photolyse: This compound kann durch UV-Licht abgebaut werden, was zur Bildung verschiedener Photoprodukte führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen UV-Licht, Ozon, Wasserstoffperoxid und verschiedene Basen und Säuren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Monuron ähnelt anderen Phenylharnstoffherbiziden wie Diuron, Linuron und Chlorotoluron. Diese Verbindungen haben einen ähnlichen Wirkmechanismus und werden zur Bekämpfung einer Vielzahl von Unkräutern eingesetzt. This compound ist in seiner spezifischen chemischen Struktur einzigartig, die sein Umweltverhalten und sein Toxizitätsprofil beeinflusst. Beispielsweise ist this compound im Boden persistenter als einige seiner Analoga, was zu größeren Umweltauswirkungen führen kann .

Ähnliche Verbindungen

- Diuron

- Linuron

- Chlorotoluron

- Propanil

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIZLVNXIYGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020311 | |

| Record name | Monuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175 °C. Moderately toxic by ingestion. Used as an herbicide., White solid; [CAMEO] | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

365 to 392 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Monuron-TCA is a crystalline solid; mp 78-81 °C. Solubility (room temperature): 918 mg/l water; 400 g/kg 1,2-dichloroethane; 177 g/kg methanol; 91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/, VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL; MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS, SLIGHTLY SOL IN OIL & POLAR SOLVENTS, Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C), Sol in benzene: 3 g/kg at 27 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 @ 20 °C/20 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5e-07 mmHg at 77 °F ; 0.00178 mmHg at 212 °F (NTP, 1992), 0.0000005 [mmHg], 0.067 mPa @ 25 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SUBSTITUTED UREAS ... IN LEAVES ... CAUSE COLLAPSE OF PARENCHYMA VESSELS. ... THEY INHIBIT PHOTOSYNTHESIS ... AND ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN (HILL REACTION) ... SUGGESTED THAT MONURON BLOCKS PHOTOSYNTHESIS AT SITE OF ELECTRON TRANSFER BY FLAVIN MONONUCLEOTIDE ... . | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE PLATES FROM METHANOL, THIN RECTANGULAR PRISMS FROM METHANOL, Platelets | |

CAS No. |

150-68-5 | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(4-Chlorophenyl)-1,1-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONURON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N'-(4-chlorophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I99GAK5X1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338.9 to 340.7 °F (NTP, 1992), 170.5-171.5 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Monuron exert its herbicidal effect?

A1: this compound is a photosynthetic inhibitor. It acts by blocking electron transport in photosystem II, a crucial process in photosynthesis where light energy is converted into chemical energy. [, , , ] This blockage disrupts the production of ATP and NADPH, ultimately leading to plant death.

Q2: What are the visible symptoms of this compound exposure in plants?

A2: this compound exposure can manifest in various symptoms, including: acute water-soak blotch, silver blotch, indeterminate grey blotch, wilting, petiole and stem collapse, rapid yellowing, abscission, and partial chlorosis. [] The specific symptoms and their severity depend on the plant species, this compound concentration, and environmental conditions.

Q3: Does this compound affect plant transpiration?

A3: Yes, studies have shown that this compound application can lead to a significant decrease in transpiration rates in susceptible plants. [, ] This effect is attributed to stomatal closure, limiting water loss through the leaves.

Q4: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C9H11ClN2O and a molecular weight of 214.66 g/mol. []

Q5: How does the water content of soil affect this compound adsorption?

A6: Research suggests that this compound adsorption to soil increases significantly when water content decreases to a level approaching monolayer coverage on soil surfaces. [] Minimal differences in adsorption were observed between field capacity and wilting point water content.

Q6: How persistent is this compound in the soil, and does it leach into deeper layers?

A7: this compound exhibits moderate persistence in soil, with 80% activity dissipating within 7-27 weeks after application. [] While leaching can occur, studies indicate that it primarily remains in the top soil layers. [, ]

Q7: Can this compound be degraded through advanced oxidation processes?

A8: Yes, several advanced oxidation processes (AOPs), including UV photolysis, ozonation, and heterogeneous photocatalysis using TiO2, effectively degrade this compound. [, , ] These processes generate highly reactive species like hydroxyl radicals, leading to the breakdown of the herbicide molecule.

Q8: How effective is the combination of photocatalysis and ozonation in degrading this compound?

A9: While both ozonation and photocatalysis degrade this compound, their combined application (photocatalytic ozonation) enhances the transformation efficiency. [] This synergistic effect is attributed to the increased formation of hydroxyl radicals.

Q9: Have there been any computational studies on this compound?

A10: Yes, computational chemistry techniques have been employed to investigate the interaction of this compound with β-cyclodextrin. [] These studies provide insights into the formation of inclusion complexes and offer potential applications in pesticide remediation.

Q10: How does the addition of chlorine atoms affect the herbicidal activity of phenylurea compounds?

A11: Studies comparing this compound (one chlorine atom) with Diuron (two chlorine atoms) show that increased chlorination generally leads to higher herbicidal activity and persistence in soil. [, , ] This highlights the significance of structural modifications in influencing herbicide properties.

Q11: How does β-cyclodextrin influence the properties of this compound?

A12: β-cyclodextrin forms inclusion complexes with this compound, potentially enhancing its solubility, stability, and controlled release. [] This strategy presents opportunities for developing improved pesticide formulations with reduced environmental impact.

Q12: How is this compound metabolized in plants?

A14: Plant metabolism of this compound primarily involves demethylation and hydroxylation pathways, leading to the formation of metabolites like monomethylthis compound, p-chlorophenylurea, and p-chloroaniline. [, ] The specific metabolic pathways and their efficiency vary between plant species, influencing their sensitivity to the herbicide.

Q13: Has the effect of this compound on non-target organisms been investigated?

A15: Yes, studies have examined the impact of this compound on non-target organisms like the bioluminescent bacteria Vibrio fischeri. [] Results indicated that this compound inhibits bioluminescence, and this toxicity is further enhanced in the presence of oleic acid, a common adjuvant in pesticide formulations.

Q14: Are there reports of plant resistance to this compound?

A16: While specific cases of resistance development in weed populations are not extensively documented in the provided research, variations in sensitivity among plant species suggest potential for resistance emergence with continued use. [, , ]

Q15: What is known about the toxicity of this compound to humans?

A17: While specific human toxicity data isn't detailed in these papers, its classification as a potential human carcinogen by IARC raises concerns. [] More research is needed to fully understand the long-term health effects of this compound exposure in humans.

Q16: How does the presence of this compound in irrigation water affect crops?

A18: Long-term studies show that repeated irrigation with water containing high concentrations (1000 µg L−1) of this compound can lead to cumulative yield reductions in alfalfa crops. [] This highlights the potential for negative impacts on agricultural productivity through water contamination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)

![1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)

![3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1676659.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)